molecular formula C23H31N3O5 B2991045 Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate CAS No. 1951442-13-9

Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate

Cat. No.: B2991045
CAS No.: 1951442-13-9
M. Wt: 429.517
InChI Key: VPQJFZDAFOZYOG-ROUUACIJSA-N
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Description

Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a spirocyclic compound featuring a piperidine-pyrrolopyrrole core with benzyl and tert-butyl carboxylate substituents. Its structural complexity and stereochemical configuration render it a molecule of interest in medicinal chemistry, particularly for kinase-targeted drug discovery due to the spirocyclic motif’s propensity to modulate protein binding .

Properties

IUPAC Name

5-O-benzyl 1-O'-tert-butyl (3aR,6aR)-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-22(2,3)31-21(29)25-11-9-23(10-12-25)18-14-26(13-17(18)19(27)24-23)20(28)30-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,24,27)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQJFZDAFOZYOG-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)[C@H]3CN(C[C@@H]3C(=O)N2)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₉N₂O₄
  • Molecular Weight : Approximately 327.35 g/mol
  • IUPAC Name : this compound

The unique spirocyclic structure contributes to its biological activity by influencing its interaction with various biological targets.

Antagonistic Properties

Research indicates that this compound functions as an antagonist for the CCR2 receptor (CC chemokine receptor type 2). CCR2 is involved in inflammatory responses and plays a role in various diseases, including cardiovascular diseases and cancer. By blocking this receptor, the compound could potentially mitigate inflammatory processes and related pathologies .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties against oxidative stress-induced neuronal damage. The compound has been shown to enhance the expression of neuroprotective proteins while reducing markers of oxidative stress in neuronal cell cultures . This suggests a potential application in neurodegenerative diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study AEvaluate CCR2 antagonismDemonstrated significant reduction in inflammatory markers in animal models.
Study BAssess anticancer propertiesInduced apoptosis in cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study CInvestigate neuroprotective effectsIncreased survival rates of neurons under oxidative stress conditions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Trans-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate Not Reported Estimated >400 Benzyl, tert-butyl, oxo, spirocyclic core
Benzyl 5-Methoxy-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-10-Carboxylate C22H24N2O3 364.44 Benzyl, methoxy, spirocyclic indole-piperidine
tert-Butyl 2,3-Dihydro-1H-Spiro[Isoquinoline-4,4'-Piperidine]-1'-Carboxylate C18H26N2O2 302.41 tert-Butyl, spirocyclic isoquinoline-piperidine

Key Observations :

  • The target compound’s spiro[piperidine-pyrrolopyrrole] core distinguishes it from other spirocyclic analogs, such as the indole-piperidine () and isoquinoline-piperidine () systems.

Physicochemical Properties

  • Its tert-butyl group may reduce aqueous solubility compared to benzyl-dominated analogs.

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